

Selectivity Showdown: LDN-209929 Dihydrochloride Eclipses LDN-192960 in Target Specificity

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B10768557

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For researchers in kinase signaling and drug development, the choice of a chemical probe with high selectivity is paramount to generating reliable and interpretable data. This guide provides a head-to-head comparison of **LDN-209929 dihydrochloride** and its analog, LDN-192960, highlighting the superior selectivity profile of LDN-209929 for Haspin kinase over DYRK2 and other off-targets.

LDN-192960 is a potent inhibitor of both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3]. While effective, its dual activity can complicate the interpretation of experimental results. In contrast, **LDN-209929 dihydrochloride**, an optimized analog of LDN-192960, demonstrates a significantly more selective inhibition of Haspin kinase, with a 180-fold greater selectivity over DYRK2[4]. This enhanced specificity makes LDN-209929 a more precise tool for dissecting the cellular functions of Haspin.

Quantitative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases, quantitatively demonstrating the superior selectivity of **LDN-209929 dihydrochloride**.



Kinase Target	LDN-209929 dihydrochloride IC50 (nM)	LDN-192960 IC50 (nM)	Fold Selectivity (LDN-209929 vs. LDN-192960 for Haspin)
Haspin	55[4]	10[1][2][3]	5.5x less potent, but significantly more selective
DYRK2	9900[4]	48[1][2][3]	180-fold more selective for Haspin
DYRK1A	Not specified	100[2]	-
DYRK3	Not specified	19[2]	-
CLK1	Not specified	210[2]	-
PIM1	Not specified	720[2][5]	-
TRKB	Not specified	720[5]	-
ROS	Not specified	>10,000[5]	-
HIPK1	Not specified	>10,000[5]	-
HIPK2	Not specified	>10,000[5]	-
PIM-2	Not specified	91,000[5]	-

Signaling Pathways

Haspin and DYRK2 are serine/threonine kinases involved in distinct cellular processes.

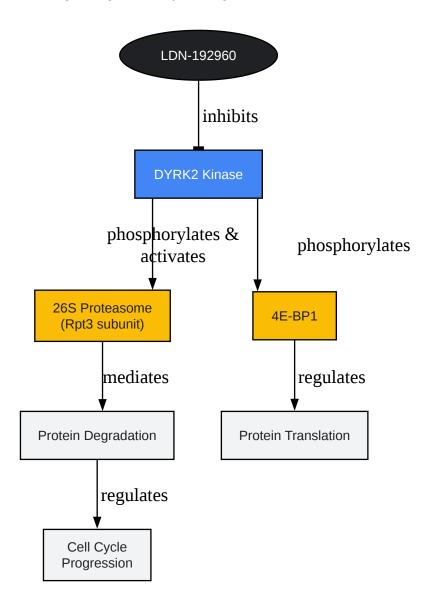
Understanding their signaling pathways is crucial for interpreting the effects of their inhibitors.





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Caption: Haspin Kinase Signaling Pathway during Mitosis.



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Caption: Overview of DYRK2 Kinase Signaling Pathways.

Experimental Protocols

The determination of IC50 values is a critical component of kinase inhibitor profiling. Below is a representative protocol for an in vitro kinase assay.



In Vitro Kinase Inhibition Assay (TR-FRET)

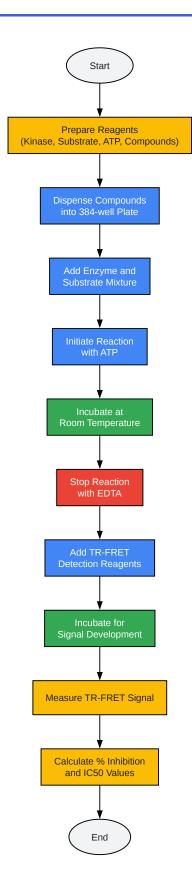
This protocol is a generalized procedure based on methodologies used for kinase inhibitor screening[1].

- Reagent Preparation:
 - Kinase Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35.
 - Enzyme: Purified recombinant Haspin or DYRK2 kinase diluted in kinase buffer.
 - Substrate: Biotinylated peptide substrate (e.g., biotinylated H3(1-21) for Haspin) diluted in kinase buffer.
 - ATP Solution: ATP diluted in kinase buffer to the desired concentration (e.g., near the Km for the kinase).
 - Test Compounds: LDN-209929 dihydrochloride and LDN-192960 are serially diluted in DMSO and then further diluted in kinase buffer.
 - Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) in a TR-FRET dilution buffer.
- Assay Procedure:
 - \circ Add 2 µL of the diluted test compound solutions to the wells of a 384-well assay plate.
 - Add 3 µL of the enzyme and substrate mixture to each well.
 - Initiate the kinase reaction by adding 5 μL of the ATP solution.
 - Incubate the reaction mixture at room temperature for a specified time (e.g., 10-60 minutes).
 - Stop the reaction by adding 10 μL of 50 mM EDTA.
 - \circ Add 10 μ L of the detection reagent mixture (Europium-labeled antibody and Streptavidin-APC).



- Incubate at room temperature for at least 2 hours to allow for signal development.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
- Data Analysis:
 - The TR-FRET ratio is calculated from the fluorescence emissions.
 - The percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls.
 - IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.





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Caption: Workflow for an In Vitro Kinase TR-FRET Assay.



Conclusion

The data clearly indicates that while both LDN-192960 and **LDN-209929 dihydrochloride** are potent Haspin inhibitors, **LDN-209929 dihydrochloride** offers a significantly improved selectivity profile. Its 180-fold reduced activity against DYRK2 makes it a superior chemical probe for studying the specific cellular roles of Haspin kinase, minimizing the confounding effects of off-target inhibition. For researchers aiming to specifically interrogate the Haspin signaling pathway, **LDN-209929 dihydrochloride** is the recommended tool.

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